3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone
Description
Properties
CAS No. |
82918-98-7 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-methoxy-1,3-dimethyl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-12(15-3)10(13(2)11(12)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI Key |
WOOVUBIJEITYNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C1=O)C)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone typically involves the reaction of N-methyl-2-phenylacetamide with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the azetidinone ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
2-Azetidinones are commonly synthesized via Staudinger ketene-imine cycloaddition or Kinugasa reactions . For example:
-
Cycloaddition with Enoldiazoacetates :
Copper-catalyzed [3 + 1]-cycloaddition between sulfilimines and enoldiazoacetates forms 2-azetidinones with methoxy and aryl substituents . For instance, methyl N-(p-chlorophenyl)-3-OTIPS-2-azetine-2-carboxylate (3 ) was synthesized using Cu(MeCN)₄PF₆ in dichloromethane (80% yield) . -
Oxidative Cyclization :
Oxidation of intermediates like (3S,4S)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetyl-1-p-methoxyphenyl-2-azetidinone with peracetic acid and Na₃PO₄ yields acetoxyl derivatives .
Ring-Opening Reactions
The strained β-lactam ring undergoes nucleophilic attack at the carbonyl carbon, leading to ring opening:
With Amines
-
Reaction with benzylamine in THF/water (1:1) produces monoamide derivatives (e.g., 6a,b ) in 85–93% yield .
-
N-Cyclohexyl-1,3-propanediamine selectively reacts at the primary amine site to form 7 (92% yield) .
With Amino Acids
-
L-Lysine methyl ester in dichloromethane regioselectively attacks the β-lactam carbonyl, forming 16 (90% yield, single diastereomer) .
Hydrolysis
Methoxy Group Modifications
-
Demethylation : CAN (cerium ammonium nitrate) selectively removes N-(4-methoxyphenyl) groups .
-
Oxidation : Methoxy groups on aryl rings can be oxidized to quinones under strong conditions (not directly observed but inferred from analogous systems).
Phenyl Group Reactions
-
Electrophilic Substitution : The para position of the phenyl group may undergo nitration or halogenation, though specific examples are not reported.
-
Hydrogenation : Catalytic hydrogenation could reduce the phenyl ring to cyclohexyl, but steric hindrance from the dimethyl groups may limit reactivity.
Phase-Transfer Catalysis
-
Quaternary ammonium salts (e.g., tetraethylammonium bromide) enhance oxidation efficiency in two-phase systems (e.g., ethyl acetate/water) .
Metal-Catalyzed Reactions
Biological Activity and Derivatization
While not directly studied, similar 2-azetidinones show:
-
Antiproliferative Effects : 3-Vinylazetidin-2-ones inhibit tubulin polymerization (IC₅₀ = 8 nM in MCF-7 cells) .
-
Antimicrobial Activity : Derivatives with 4-substituted phenyl groups exhibit activity against Staphylococcus aureus and Candida albicans .
Key Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Various studies have demonstrated the antimicrobial properties of azetidinone derivatives, including 3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone. For instance, a series of synthesized azetidinones exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds derived from azetidinones showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Anticancer Properties
Research has highlighted the anticancer potential of this compound through its ability to inhibit cell proliferation in various cancer cell lines. Notably, studies have shown that azetidinone derivatives can act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells such as MCF-7 breast cancer cells . The antiproliferative effects were evaluated using the MTT assay, revealing significant cytotoxicity against these cancer cell lines.
Antimicrobial Efficacy Study
A study conducted by Ujjwal Sahoo et al. synthesized several novel azetidinone derivatives that were tested for antimicrobial activity. Among these, this compound showed promising results against a panel of bacterial strains, demonstrating its potential as an effective antimicrobial agent .
Anticancer Activity Investigation
In another investigation focusing on anticancer properties, researchers evaluated the effects of this compound on MCF-7 cells. The results indicated that this compound significantly inhibited cell growth and induced apoptosis, suggesting its utility in cancer therapy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares substituents, melting points, and synthetic methods of structurally related azetidinones:
Key Observations:
Biological Activity
3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone is a compound belonging to the azetidinone class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound features a four-membered azetidinone ring with specific substitutions that influence its biological activity. The presence of a methoxy group at the 3-position and dimethyl groups at the 1 and 3 positions contribute to its unique properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to established antibiotics.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
| Aspergillus niger | 16 |
The compound's antimicrobial action is attributed to its ability to inhibit cell wall synthesis and disrupt membrane integrity, as evidenced by studies showing its effect on bacterial growth inhibition .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This suggests potential utility in cancer therapy, particularly for tumors sensitive to microtubule-targeting agents.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit β-lactamases, enzymes that confer antibiotic resistance .
- Cell Cycle Modulation : It disrupts normal cell cycle progression in cancer cells, leading to apoptosis .
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy Study : A study conducted by Desai et al. demonstrated that derivatives of azetidinones, including this compound, showed significant antibacterial activity against resistant strains of bacteria such as MRSA .
- Cancer Research : A study published in MDPI reported that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 10 μM. The study further elucidated its mechanism involving apoptosis induction through caspase activation .
Q & A
Q. What are the established synthetic routes for 3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide (P₂O₄) as a catalyst. Optimal conditions include refluxing in anhydrous solvents like dichloromethane, with yields reaching up to 88% for structurally similar azetidinones. Side products may arise from competing pathways, such as incomplete ring closure or oxidation, necessitating purification via column chromatography .
Q. What analytical techniques are recommended for structural characterization of this compound?
Key methods include:
- X-ray crystallography : Resolve stereochemistry and confirm bond angles/distances using SHELX programs (e.g., SHELXL for refinement) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions, with methoxy groups typically resonating at δ 3.2–3.5 ppm and carbonyl carbons at δ 170–180 ppm. For example, 1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one shows distinct splitting patterns for trans-configurations .
- Elemental analysis : Validate purity by matching calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation) .
Q. How can researchers assess the stability of this compound under acidic or basic conditions?
Stability studies involve exposing the compound to HCl or HBr in chloroform. For example, 3-methoxy-1,2,4-triazine oxides showed no reaction with HBr, recovering 92–95% starting material, suggesting azetidinone derivatives may similarly resist nucleophilic attack under mild conditions .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity observed in azetidinone synthesis?
Trans-selectivity in cyclocondensation reactions is attributed to steric hindrance between substituents during imine-carboxylic acid coupling. Computational studies (e.g., HF/6-31G level) support transition-state models where bulky groups adopt anti-periplanar geometries to minimize strain .
Q. How do computational methods aid in predicting reactivity or regioselectivity for derivatives?
Density functional theory (DFT) calculations can map potential energy surfaces for ring-opening reactions. For example, silylated nucleophiles preferentially attack azetidinones at less hindered positions (e.g., N(1) vs. N(3)), as shown in studies of analogous heterocycles .
Q. What strategies resolve contradictions in reported melting points or spectral data for azetidinone derivatives?
Discrepancies may arise from polymorphic forms or solvent-dependent crystallization. Cross-validate data using:
- DSC/TGA : Detect polymorph transitions or decomposition.
- High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
- Reproducibility protocols : Standardize solvent systems (e.g., ethanol/water recrystallization) .
Q. How can researchers optimize catalytic systems for asymmetric azetidinone synthesis?
Screen chiral Lewis acids (e.g., NbCl₄ or SnCl₄) in polar aprotic solvents like acetonitrile. Kinetic resolution via enantioselective ring-opening has been achieved for related β-lactams, with ee values >90% under optimized conditions .
Q. What role does the methoxy group play in modulating biological activity or intermolecular interactions?
While direct pharmacological data for this compound is limited, analogs like 4-thiazolidinones show methoxy groups enhancing binding to enzyme active sites (e.g., cyclooxygenase-2) via H-bonding or hydrophobic interactions. Docking studies can predict target affinity .
Methodological Considerations
Q. How should researchers handle crystallographic data refinement for azetidinone derivatives?
Use SHELXL for high-resolution data (d-spacing <1.0 Å) and twinned crystals. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
